molecular formula C11H17Cl2N3O B1442963 N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride CAS No. 1306605-96-8

N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride

Cat. No.: B1442963
CAS No.: 1306605-96-8
M. Wt: 278.18 g/mol
InChI Key: RVKXUBHRCQVWPP-UHFFFAOYSA-N
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Description

N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclobutyl ring, a pyridine ring, and an amide group, making it a versatile molecule for various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to efflux pumps such as AcrA and AcrB in E. coli, which are involved in antimicrobial resistance . The nature of these interactions includes binding to the periplasmic adapter protein AcrA and the efflux pump AcrB, which can enhance the efficacy of antibiotics by preventing the efflux of these drugs from bacterial cells .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the balance between excitation and inhibition in neurons by acting as a neuromediator . This compound can modulate neurotransmission, thereby affecting cellular energy metabolism and gene expression related to neuronal functions .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been identified to form colloidal aggregates that bind to efflux pumps, thereby inhibiting their function . This inhibition can lead to an increase in the intracellular concentration of antibiotics, enhancing their antimicrobial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its efficacy may decrease over extended periods due to potential degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown consistent effects on cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance cellular functions without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been noted, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid and lipid metabolism . This compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . The shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids, is one of the pathways influenced by this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It has been shown to bind to efflux pumps, which play a role in its distribution within bacterial cells . This binding can affect the localization and accumulation of the compound, influencing its overall efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within the cell, which can affect its activity and function . Targeting signals and post-translational modifications play a role in directing this compound to its specific subcellular locations . This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride typically involves multiple steps, starting with the preparation of the cyclobutyl and pyridine intermediatesThe final step involves the formation of the amide bond and the conversion to the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while substitution reactions can introduce various functional groups onto the pyridine or cyclobutyl rings.

Scientific Research Applications

N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminocyclobutyl derivatives and pyridine carboxamides, such as:

  • 4-(3-aminocyclobutyl)pyrimidin-2-amines
  • N-(2-aminocyclobutyl)pyridine-2-carboxamide

Uniqueness

N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride is unique due to its specific combination of a cyclobutyl ring, a methyl-substituted pyridine ring, and an amide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c1-7-3-2-4-10(13-7)11(15)14-9-5-8(12)6-9;;/h2-4,8-9H,5-6,12H2,1H3,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKXUBHRCQVWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC2CC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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